molecular formula C5H10N2O B185932 4-Ethyl-2-imidazolidinone CAS No. 168092-04-4

4-Ethyl-2-imidazolidinone

Cat. No. B185932
M. Wt: 114.15 g/mol
InChI Key: MZPOVKMGAUDNQF-UHFFFAOYSA-N
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Description

4-Ethyl-2-imidazolidinone is a derivative of imidazolidinones, which are a class of 5-membered ring heterocycles structurally related to imidazolidine . Imidazolidinones feature a saturated C3N2 nucleus, except for the presence of a urea or amide functional group in the 2 or 4 positions . The 4-imidazolidinones can be prepared from phenylalanine in two chemical steps (amidation with methylamine followed by condensation reaction with acetone) .


Synthesis Analysis

The synthesis of imidazolidin-2-ones and their analogues has been a subject of continuous efforts to develop sustainable and more efficient protocols . The review is organized in four main chapters that identify the most common approaches to imidazolidin-2-one derivatives: (1) the direct incorporation of the carbonyl group into 1,2-diamines, (2) the diamination of olefins, (3) the intramolecular hydroamination of linear urea derivatives and (4) aziridine ring expansion .


Molecular Structure Analysis

The molecular structure of 4-Ethyl-2-imidazolidinone contains total 18 bond(s); 8 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s) and 1 urea (-thio) derivative(s) .


Chemical Reactions Analysis

The reaction diastereoselectively gave cis-2,5-disubstituted 4-imidazolidinones from amino acid-derived diamides . Furthermore, 2-[(2-iodobenzoyloxy)methyl]-4-imidazolidinone was derivatized by solvolysis and Sonogashira coupling .

Future Directions

In the future, the development of novel, high-yielding, and selective methodologies for the asymmetric synthesis of stereocenters is at the forefront of modern synthetic chemistry research . Organocatalysis can now be viewed as a viable alternative to the use of the sometimes toxic transition-metal catalysts .

properties

IUPAC Name

4-ethylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-2-4-3-6-5(8)7-4/h4H,2-3H2,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPOVKMGAUDNQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432772
Record name 4-Ethyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-2-imidazolidinone

CAS RN

168092-04-4
Record name 4-Ethyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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